6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride
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Overview
Description
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions in an alkaline aqueous medium, utilizing microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: Common substitution reactions involve the replacement of a chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride
- 6-Methylspiro[chromane-2,4’-piperidine] hydrochloride
- 6,8-Dimethylspiro[chromane-2,4’-piperidine] hydrochloride
- 6-Chlorospiro[chroman-4,4’-imidazolidine]-2’,5’-dione
Uniqueness
6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable for various applications, particularly in drug discovery and material science.
Properties
Molecular Formula |
C11H11Cl2NO2 |
---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
6-chlorospiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H10ClNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,13H,4-6H2;1H |
InChI Key |
PVVNSJPHRURLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC13CNC3.Cl |
Origin of Product |
United States |
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